molecular formula C16H17N3S B2528307 (Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide CAS No. 392236-99-6

(Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide

Cat. No.: B2528307
CAS No.: 392236-99-6
M. Wt: 283.39
InChI Key: NCVZOCOQNAWJGU-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “(Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide” is CHNS . It has an average mass of 193.269 Da and a Monoisotopic mass of 193.067368 Da .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 322.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 56.6±0.5 cm3 . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Anticonvulsant Activity

A series of benzimidazole derivatives, including (Z)-N-benzyl-2-(1-phenylethylidene)hydrazinecarbothioamide derivatives, were designed and synthesized, exhibiting potent anticonvulsant results in models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds showed significant protection against seizures without toxicity at tested doses (Bhanupriya et al., 2012). Another study focused on augmenting GABAergic neurotransmission with novel derivatives, demonstrating potential as anticonvulsant agents through their binding properties with GABA receptors (Laxmi Tripathi & Praveen Kumar, 2013).

Antioxidant Activity

Hydrazinecarbothioamide derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method. These compounds, including variations of this compound, showed excellent antioxidant activity, highlighting their potential in combating oxidative stress (Ștefania-Felicia Bărbuceanu et al., 2014).

Anti-malarial Activity

Novel thiosemicarbazone derivatives containing the benzimidazole moiety, similar in structure to this compound, were synthesized and showed good in vitro anti-malarial properties. This indicates their potential in malaria treatment (Saavani Malove Divatia et al., 2014).

Anticancer and Sensor Materials

Derivatives were also explored for their anticancer properties, with some showing potent effects against breast carcinoma cell lines. This suggests their utility in developing new anticancer drugs (H. Mohamed et al., 2022). Additionally, simple-structured derivatives were developed as dual-channel optical probes for detecting ions like Hg2+ and Ag+, highlighting their application in environmental monitoring and biochemical sensing (W. Shi et al., 2016).

Properties

IUPAC Name

1-benzyl-3-[(Z)-1-phenylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-13(15-10-6-3-7-11-15)18-19-16(20)17-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,17,19,20)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVZOCOQNAWJGU-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NCC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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